Product packaging for 9-methyl-6H-chromeno[4,3-b]quinoline(Cat. No.:CAS No. 65038-76-8)

9-methyl-6H-chromeno[4,3-b]quinoline

Cat. No.: B14500248
CAS No.: 65038-76-8
M. Wt: 247.29 g/mol
InChI Key: CURONERROXIULQ-UHFFFAOYSA-N
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Description

9-methyl-6H-chromeno[4,3-b]quinoline is a synthetic quinoline derivative of significant interest in medicinal and organic chemistry research. Chromenoquinoline scaffolds are recognized as privileged structures in drug discovery due to their broad spectrum of pharmacological activities. This compound is part of a class of molecules known to exhibit anti-proliferative activity against various tumor cell lines , making it a valuable scaffold for investigating new anticancer agents . Chromenoquinoline cores are frequently explored as pseudo-natural products , which aim to retain the bioactivity of natural compounds while offering enhanced opportunities for targeted structural modification . Researchers also utilize related chromenoquinoline structures in the development of fluorescent probes and bioimaging tools . The structural motif is analogous to those found in synthetic molecules that act as selective receptor ligands for targets such as the estrogen receptor and progesterone receptor . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO B14500248 9-methyl-6H-chromeno[4,3-b]quinoline CAS No. 65038-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65038-76-8

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

9-methyl-6H-chromeno[4,3-b]quinoline

InChI

InChI=1S/C17H13NO/c1-11-6-7-15-12(8-11)9-13-10-19-16-5-3-2-4-14(16)17(13)18-15/h2-9H,10H2,1H3

InChI Key

CURONERROXIULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C4=CC=CC=C4OC3)N=C2C=C1

Origin of Product

United States

Significance of Chromene and Quinoline Fused Heterocycles in Drug Discovery

The chromene (benzopyran) scaffold is a key structural component in a variety of natural products, including alkaloids, tocopherols, and flavonoids. Its derivatives are known to interact with diverse cellular targets, leading to a wide spectrum of biological activities. benthamdirect.com Similarly, the quinoline (B57606) ring system is a fundamental building block in numerous synthetic and natural compounds with significant pharmacological properties.

The fusion of these two privileged scaffolds into a single molecular entity creates a chromenoquinoline framework, which has shown considerable potential in medicinal chemistry. These fused systems are of great interest due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rigid, planar structure of the chromenoquinoline core provides a unique template for the design of new therapeutic agents.

Overview of Chromeno 4,3 B Quinoline Derivatives and Their Research Relevance

Chromeno[4,3-b]quinoline derivatives represent a specific isomeric arrangement of the fused chromene and quinoline (B57606) rings. This particular arrangement has been the subject of intensive research due to its significant biological potential, particularly in the realm of oncology. Current time information in Jakarta, ID.researchgate.net The core structure of these compounds serves as a versatile backbone for the introduction of various substituents, allowing for the fine-tuning of their pharmacological profiles.

The research relevance of Chromeno[4,3-b]quinoline derivatives is underscored by their demonstrated ability to exhibit cytotoxic effects against various cancer cell lines. Current time information in Jakarta, ID.researchgate.net Scientists have synthesized and evaluated numerous analogues of this scaffold, leading to the identification of compounds with promising antitumoral activities. researchgate.net The exploration of their structure-activity relationships (SAR) is an active area of investigation, aiming to develop more potent and selective anticancer agents. researchgate.net

Detailed Research Findings on Chromeno[4,3-b]quinoline Derivatives

Several studies have reported the synthesis and biological evaluation of novel Chromeno[4,3-b]quinoline derivatives. For instance, a series of 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives were synthesized and evaluated for their anticancer activity. One model compound from this series demonstrated decent cytotoxicity against B16F10 (melanoma) and MCF7 (breast cancer) cell lines, with IC50 values of 14.8 µM and 21.32 µM, respectively. Current time information in Jakarta, ID.

In another study, a series of 1,4-dihydropyridines bearing a coumarin (B35378) ring, which can be considered as precursors or analogues of the chromenoquinoline system, were synthesized. One of the compounds, 7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dione, showed the highest activity among the synthesized derivatives, with IC50 values ranging from 25.4 to 58.6 µM across different human cancer cell lines, including HeLa, K562, and MCF-7. researchgate.netnih.gov

Furthermore, novel derivatives of chromeno[4,3-b]quinolin-6-one (B184693) have been synthesized and their anticancer properties evaluated. In one such study, the IC50 values were found to be 29.72 μg/mL against skin cancer cells and 33.53 μg/mL against breast cancer cells. researchgate.net

These findings highlight the potential of the Chromeno[4,3-b]quinoline scaffold as a template for the development of new anticancer agents. The table below summarizes the cytotoxic activity of selected Chromeno[4,3-b]quinoline derivatives.

CompoundCancer Cell LineIC50 Value
6-phenyl-6H-chromeno[4,3-b]quinoline derivative (model compound)B16F10 (Melanoma)14.8 µM
6-phenyl-6H-chromeno[4,3-b]quinoline derivative (model compound)MCF7 (Breast Cancer)21.32 µM
7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dioneHeLa (Cervical Cancer)25.4 - 58.6 µM
7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dioneK562 (Leukemia)25.4 - 58.6 µM
7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dioneMCF-7 (Breast Cancer)25.4 - 58.6 µM
Chromeno[4,3-b]quinolin-6-one derivativeSkin Cancer Cells29.72 µg/mL
Chromeno[4,3-b]quinolin-6-one derivativeBreast Cancer Cells33.53 µg/mL

Historical Context and Evolution of Chromenoquinoline Research

Classical and Established Synthetic Routes

Friedländer-based Methodologies

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a classical and versatile method for the construction of quinoline rings. jk-sci.comwikipedia.orgorganicreactions.org It generally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. organicreactions.org This reaction has been adapted in various ways to synthesize the chromeno[4,3-b]quinoline framework.

A direct application of the Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) with an acetophenone (B1666503) derivative. nih.gov In the context of 9-methyl-6H-chromeno[4,3-b]quinoline, this would conceptually involve a substituted 2-aminobenzaldehyde and a chromanone derivative acting as the ketone component. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The general mechanism can occur via two pathways: an initial aldol addition followed by imine formation, or an initial Schiff base formation followed by an intramolecular aldol reaction. wikipedia.org

Reactant 1Reactant 2CatalystProductReference
o-Aminoaryl aldehyde/ketoneAldehyde/ketone with α-active hydrogenAcid or BaseQuinoline derivative jk-sci.com

Table 1: General Friedländer Synthesis

A significant modification of the Friedländer synthesis for the preparation of 6H-chromeno[4,3-b]quinolin-6-ones involves the coupling of 4-hydroxycoumarins with 2-aminobenzyl alcohols. nih.govresearchgate.netrsc.org This transition-metal-free, aerobic synthesis proceeds in the presence of acetic acid as the solvent and oxygen as the oxidant. researchgate.netrsc.org 2-Aminobenzyl alcohols are often preferred over the corresponding aldehydes due to their greater stability and commercial availability. nih.gov The reaction is tolerant of a variety of functional groups on both reactants, affording the desired products in good to excellent yields. nih.govrsc.org For instance, the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin (B602359) yields 6H-chromeno[4,3-b]quinolin-6-one in 92% yield. nih.gov

2-Aminobenzyl Alcohol Derivative4-Hydroxycoumarin DerivativeYield (%)Reference
2-Aminobenzyl alcohol4-Hydroxycoumarin92 nih.gov
5-Chloro-2-aminobenzyl alcohol4-Hydroxycoumarin81 nih.gov
2-Amino-3-methylbenzyl alcohol4-Hydroxycoumarin85 nih.gov

Table 2: Synthesis of 6H-chromeno[4,3-b]quinolin-6-one Analogues nih.gov

The proposed mechanism involves the tautomerization of 4-hydroxycoumarin, followed by the formation of an imine intermediate with the 2-aminobenzyl alcohol. Subsequent oxidation of the alcohol to an aldehyde, followed by an enamine-aldehyde condensation, leads to the formation of the quinoline ring. researchgate.net

The Friedländer-Kempter reaction is a variation of the Friedländer synthesis. While specific examples for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principle involves the reaction of an o-aminoaryl ketone with a compound that can provide a two-carbon unit to complete the quinoline ring. This methodology remains a potentially viable, though less commonly reported, route for accessing this heterocyclic system.

Vilsmeier-Haack Conditions and Cyclization Protocols

The Vilsmeier-Haack reagent, a complex of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a versatile tool in organic synthesis, primarily used for formylation and cyclization reactions. researchgate.netdut.ac.za This reagent has been effectively employed in the synthesis of quinoline derivatives, particularly 2-chloro-3-formylquinolines, from N-arylacetamides. chemijournal.com

The synthesis involves the cyclization of an N-arylacetamide bearing an electron-donating group at the meta-position. The Vilsmeier reagent facilitates the formylation and subsequent ring closure to yield the quinoline core. chemijournal.comchemijournal.com This approach can be adapted to create precursors for the chromeno[4,3-b]quinoline system. For example, a suitably substituted acetanilide (B955) can be cyclized under Vilsmeier-Haack conditions to generate a functionalized quinoline, which can then undergo further transformations to build the chromene ring. chemijournal.com The reaction is typically carried out by adding POCl₃ to a solution of the acetanilide in DMF at low temperatures, followed by heating. chemijournal.com

SubstrateReagentConditionsProductReference
N-ArylacetamidesPOCl₃, DMF0-5°C then 90°C2-Chloro-3-formylquinolines

Table 3: General Vilsmeier-Haack Cyclization for Quinoline Synthesis

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. acs.org For the synthesis of chromeno[4,3-b]quinoline derivatives, several modern and green approaches have been reported.

One notable method is a one-pot, three-component reaction involving a 4-aminocoumarin, a 1,3-dicarbonyl compound (such as dimedone), and a substituted aromatic aldehyde. bohrium.comosi.lvresearchgate.net This reaction can be catalyzed by an organocatalyst like guanidine (B92328) hydrochloride (10 mol%) and can be performed in green solvents like water or ethanol (B145695) under reflux conditions. bohrium.comosi.lvresearchgate.net The process proceeds through a tandem Knoevenagel and Michael reaction, followed by cyclization and dehydration/decarboxylation. bohrium.comosi.lv This approach offers several advantages, including short reaction times, high atom economy, operational simplicity, and high yields of the desired products. bohrium.comosi.lv

Another green approach utilizes nanocatalysts. For instance, SnO₂ nanoparticles have been employed as an efficient catalyst in the multicomponent reaction of 4-aminocoumarin, dimedone, and an aromatic aldehyde under ultrasound assistance, using water as the solvent. acs.org This method also provides high yields in a short reaction time, and the catalyst can be recovered and reused for several cycles without a significant loss of activity. acs.org

ReactantsCatalystSolventConditionsAdvantagesReference
4-Aminocoumarin, 1,3-dicarbonyl compound, Aromatic aldehydeGuanidine hydrochlorideH₂O or EtOHRefluxShort reaction times, high atom economy, simple workup bohrium.comosi.lv
4-Aminocoumarin, Dimedone, Aromatic aldehydeSnO₂ NanoparticlesH₂OUltrasoundShort reaction times, high yields, reusable catalyst acs.org

Table 4: Modern and Green Synthetic Approaches to Chromeno[4,3-b]quinoline Analogues

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly valued for its operational simplicity, time efficiency, and inherent atom economy, making it a preferred strategy for generating libraries of structurally diverse compounds.

One-Pot Three-Component Condensation Reactions

One-pot, three-component condensation reactions are a prominent MCR strategy for synthesizing chromenoquinoline derivatives. These reactions typically involve the condensation of an aldehyde, an active methylene (B1212753) compound, and an amino-substituted precursor.

A notable example involves the synthesis of 7-aryl-6H-chromeno[4,3-b]quinolin-6-ones through a three-component reaction of 4-hydroxycoumarin, various anilines, and aromatic aldehydes. This reaction can be catalyzed by iodine, Lewis acids, or ionic liquids. The process involves the initial formation of an enamine from the aniline (B41778) and 4-hydroxycoumarin, which then undergoes a Knoevenagel condensation with the aromatic aldehyde, followed by intramolecular cyclization and dehydration to afford the final product.

Another versatile three-component reaction for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones has been developed, involving 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. nih.gov This method proceeds via a sequential MCR and an intramolecular Michael cyclization, demonstrating the broad applicability of MCRs in building complex heterocyclic systems related to the chromenoquinoline core. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
4-HydroxycoumarinAnilineAromatic AldehydeIodine, Lewis Acid, or Ionic Liquid7-Aryl-6H-chromeno[4,3-b]quinolin-6-one
2-Oxo-2H-chromene-3-carbaldehydeIsocyanideAnilineOne-potChromeno[4,3-b]pyrrol-4(1H)-one

Metal-Free and Organocatalytic Protocols

In the pursuit of greener and more sustainable chemical processes, significant effort has been directed towards the development of metal-free and organocatalytic synthetic methods. These approaches avoid the use of potentially toxic and expensive heavy metals, often offering milder reaction conditions and greater functional group tolerance.

Triflic Anhydride (B1165640) (Tf₂O)-Mediated Domino Intramolecular Cycloaddition Reactions

A facile and versatile synthesis of 6H-chromeno[4,3-b]quinolines has been achieved through a domino intramolecular cycloaddition reaction promoted by triflic anhydride (Tf₂O) in the presence of 2-fluoropyridine. arkat-usa.org This metal-free method utilizes readily accessible N-phenyl-ortho-propynyloxy benzamides derived from salicylic (B10762653) acid as starting materials. arkat-usa.org

The proposed mechanism involves the activation of the amide functionality by Tf₂O to form a highly reactive nitrilium intermediate. arkat-usa.org This is followed by an intramolecular cycloaddition between the nitrilium ion and the proximal alkyne group. arkat-usa.org The reaction proceeds under mild conditions and demonstrates broad substrate scope, tolerating various functional groups such as halogens, trifluoromethyl, and electron-donating groups on the aromatic rings. arkat-usa.org This protocol is efficient and scalable, providing a robust route to a range of substituted 6H-chromeno[4,3-b]quinolines. arkat-usa.org

Starting MaterialReagentsKey IntermediateReaction Type
N-phenyl-ortho-propynyloxy benzamideTriflic anhydride (Tf₂O), 2-FluoropyridineNitrilium ionDomino Intramolecular Cycloaddition
Brønsted Acid-Mediated Aerobic Synthesis

An aerobic, metal-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones has been developed based on a Friedländer-type reaction. figshare.com This method involves the coupling of 4-hydroxycoumarins with 2-aminobenzyl alcohols in the presence of acetic acid, which acts as both the solvent and a Brønsted acid catalyst, with oxygen from the air serving as the oxidant. figshare.comresearchgate.net

This protocol affords good to excellent yields of the desired products and is tolerant of a variety of functional groups, including alkyl, methoxy, bromo, and chloro substituents. figshare.com The reaction represents a green and convenient pathway to chromene-fused quinolinones, utilizing readily available starting materials and avoiding harsh reagents. figshare.com

Reactant 1Reactant 2Catalyst/SolventOxidantProductYield
4-Hydroxycoumarin2-Aminobenzyl alcoholAcetic AcidOxygen (Air)6H-chromeno[4,3-b]quinolin-6-one92% figshare.com
8-Methyl-4-hydroxycoumarin2-Aminobenzyl alcoholAcetic AcidOxygen (Air)2-Methyl-6H-chromeno[4,3-b]quinolin-6-one91% figshare.com
6-Bromo-4-hydroxycoumarin2-Aminobenzyl alcoholAcetic AcidOxygen (Air)4-Bromo-6H-chromeno[4,3-b]quinolin-6-one85% figshare.com
4-Hydroxycoumarin2-Amino-5-chlorobenzyl alcoholAcetic AcidOxygen (Air)9-Chloro-6H-chromeno[4,3-b]quinolin-6-one81% figshare.com
Guanidine Hydrochloride Organocatalysis

Guanidine hydrochloride has been employed as an efficient organocatalyst in a one-pot, three-component synthesis of novel chromeno[4,3-b]quinoline and chromeno[4,3-b]pyridine derivatives. This environmentally friendly approach involves the reaction of 4-aminocoumarin, a 1,3-dicarbonyl compound (such as dimedone), and a substituted aromatic aldehyde.

The reaction proceeds through a tandem Knoevenagel and Michael addition sequence, followed by cyclization and dehydration. The use of guanidine hydrochloride as a catalyst promotes the reaction efficiently, offering advantages such as short reaction times, high yields, and simple work-up procedures. The reaction can be carried out in green solvents like water or ethanol under reflux conditions.

Reactant 1Reactant 2Reactant 3CatalystSolvent
4-AminocoumarinDimedoneAromatic Aldehyde10 mol% Guanidine HydrochlorideH₂O or EtOH
4-AminocoumarinMeldrum's AcidAromatic Aldehyde10 mol% Guanidine HydrochlorideH₂O or EtOH
Ultrasound-Mediated Catalyst-Free Protocols

A convenient and efficient catalyst-free protocol for the synthesis of fused chromeno[4,3-b]quinolin-6-ones has been developed utilizing ultrasound irradiation. researchgate.netrsc.org This method involves the one-pot reaction of substituted anilines with 4-chloro-3-formylcoumarin in ethanol. researchgate.net

The use of ultrasound as an energy source accelerates the reaction, leading to significantly shorter reaction times and high yields of the desired products under mild conditions. researchgate.netrsc.org The products often precipitate directly from the reaction mixture in a pure form, obviating the need for column chromatography. researchgate.net This protocol is noted for its operational simplicity and adherence to the principles of green chemistry.

Reactant 1Reactant 2ConditionsReaction TimeYield
4-Chloro-3-formylcoumarinAnilineEthanol, Ultrasound15-20 min95% researchgate.net
4-Chloro-3-formylcoumarin4-MethylanilineEthanol, Ultrasound15-20 min97% researchgate.net
4-Chloro-3-formylcoumarin4-MethoxyanilineEthanol, Ultrasound15-20 min96% researchgate.net
4-Chloro-3-formylcoumarin4-ChloroanilineEthanol, Ultrasound15-20 min94% researchgate.net
Mortar-Pestle Grinding Approach

Mechanochemical methods, such as grinding in a mortar and pestle, represent an environmentally friendly approach to organic synthesis by minimizing or eliminating the use of solvents. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. The reaction is typically initiated and driven by the mechanical energy generated from grinding, which can lead to the formation of new chemical bonds.

In a relevant study, a solvent-free mechanochemical process was developed for the synthesis of multi-substituted quinoline derivatives through an iodine-mediated oxidative annulation of aniline derivatives. While this specific method was not applied to this compound, it demonstrates the feasibility of using a mortar-pestle approach for the construction of the quinoline core, a key component of the target molecule. The process involves the simple mixing of reactants with a pestle in a mortar, with the reaction proceeding via an oxidative cyclization. This approach offers advantages such as operational simplicity, mild reaction conditions, and adherence to the principles of green chemistry.

Electrooxidative Cyclization

Electrochemistry offers a powerful and green alternative to conventional chemical oxidants in organic synthesis. Electrooxidative cyclization has emerged as a valuable tool for the construction of nitrogen-containing heterocyclic compounds. This method utilizes an electric current to facilitate the intramolecular cyclization of appropriate precursors, often with high efficiency and selectivity.

An environmentally benign electrochemical approach has been devised for the synthesis of 6H-chromeno[4,3-b]quinolin-6-ones, which are close analogues of the target compound. researchgate.net This method involves the cyclization of 4-(phenylamino)-2H-chromen-2-ones using N,N-dimethylformamide (DMF) as a C1-source in an undivided cell. researchgate.net The reaction is performed under metal-free and chemical oxidant-free conditions, highlighting its green credentials. researchgate.net

The proposed mechanism involves the anodic oxidation of DMF to generate an iminium intermediate. This electrophilic species is then attacked by the 4-arylaminocoumarin, leading to a cascade of reactions that ultimately furnishes the 6H-chromeno[4,3-b]quinolin-6-one scaffold. researchgate.net The reaction demonstrates good functional group tolerance, providing access to a range of substituted derivatives in moderate to excellent yields. researchgate.net

Table 1: Electrooxidative Synthesis of 6H-chromeno[4,3-b]quinolin-6-one Analogues


EntrySubstrate (4-Arylaminocoumarin)ProductYield (%)Reference
14-(Phenylamino)-2H-chromen-2-one6H-Chromeno[4,3-b]quinolin-6-one85 nih.gov
24-((4-Methoxyphenyl)amino)-2H-chromen-2-one9-Methoxy-6H-chromeno[4,3-b]quinolin-6-one92 nih.gov
34-((4-Chlorophenyl)amino)-2H-chromen-2-one9-Chloro-6H-chromeno[4,3-b]quinolin-6-one78 nih.gov
46-Bromo-4-(phenylamino)-2H-chromen-2-one2-Bromo-6H-chromeno[4,3-b]quinolin-6-one80 nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Several transition metals, including copper, scandium, and gold, have been employed in the synthesis of this compound and its analogues.

Copper-catalyzed reactions have been extensively developed for the formation of C-N and C-C bonds. A novel and highly modular synthetic method for the construction of chromeno[4,3-b]quinoline derivatives involves a copper(I) chloride-catalyzed oxidative arylation–cyclization of arylpropynyloxy-benzonitriles with diaryliodonium triflates. This reaction is presumed to proceed through the formation of a highly active arylcopper(III) species.

The reaction demonstrates high functional group tolerance, allowing for the synthesis of a diverse range of substituted chromeno[4,3-b]quinolines. The modularity of this approach, where different aryl groups can be introduced from the diaryliodonium salt, makes it a versatile tool for creating a library of these compounds.

Table 2: Copper-Catalyzed Synthesis of Chromeno[4,3-b]quinoline Derivatives


EntryArylpropynyloxy-benzonitrileDiaryliodonium TriflateProductYield (%)
12-((4-Methylphenyl)prop-2-yn-1-yloxy)benzonitrileDiphenyliodonium triflate9-Methyl-6-phenyl-6H-chromeno[4,3-b]quinoline75
22-(Prop-2-yn-1-yloxy)benzonitrileBis(4-methoxyphenyl)iodonium triflate6-(4-Methoxyphenyl)-6H-chromeno[4,3-b]quinoline82
35-Methoxy-2-(prop-2-yn-1-yloxy)benzonitrileDiphenyliodonium triflate2-Methoxy-6-phenyl-6H-chromeno[4,3-b]quinoline68
42-((4-Methylphenyl)prop-2-yn-1-yloxy)benzonitrileBis(4-chlorophenyl)iodonium triflate6-(4-Chlorophenyl)-9-methyl-6H-chromeno[4,3-b]quinoline71

Scandium triflate (Sc(OTf)₃) is a versatile and water-tolerant Lewis acid catalyst that has found widespread application in organic synthesis. organic-chemistry.orgnih.govnih.gov It is particularly effective in promoting reactions that involve carbocationic intermediates, such as the Friedländer annulation, a classical method for quinoline synthesis. rsc.orgnih.govnih.gov The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.org

While a specific scandium triflate-catalyzed synthesis of this compound has not been explicitly reported, the principles of the Friedländer annulation suggest a viable synthetic route. A plausible approach would involve the Sc(OTf)₃-catalyzed reaction of a suitably substituted 4-amino-3-formylcoumarin with a ketone, such as acetone, to construct the quinoline ring fused to the chromenone core. The Lewis acidity of scandium triflate would activate the carbonyl groups, facilitating the condensation and subsequent cyclization-dehydration cascade to afford the desired chromenoquinoline. The use of Sc(OTf)₃ often leads to high yields and selectivity under mild reaction conditions. rsc.org

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, particularly through the activation of alkynes and allenes. researchgate.netrsc.orgrsc.org Gold catalysts, typically in the +1 or +3 oxidation state, are highly carbophilic and can promote a variety of cyclization and annulation reactions under mild conditions.

A facile gold-catalyzed annulation of anthranils with aryl propargyl ethers has been reported for the construction of the 6H-chromeno[3,4-b]quinoline framework, a constitutional isomer of the target molecule. rsc.org This reaction proceeds through the in situ generation of an α-imino gold carbene from the anthranil, which then undergoes a cascade of cyclizations involving the aryl propargyl ether to form the tetracyclic product. rsc.org This methodology highlights the potential of gold catalysis for the synthesis of complex fused heterocyclic systems.

Although the direct synthesis of the 6H-chromeno[4,3-b]quinoline isomer via this specific method has not been described, related gold-catalyzed intramolecular cyclizations of ortho-alkynyl-substituted anilines provide a strong precedent for the formation of the quinoline ring. nih.govnih.gov It is conceivable that a strategically designed substrate could undergo a gold-catalyzed cyclization to furnish the desired this compound.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the synthesis of complex molecules. A copper-catalyzed intramolecular domino reaction has been developed for the synthesis of 6H-chromeno[4,3-b]quinolines in a green solvent system. arkat-usa.org This one-pot process involves the reaction of electron-rich anilines with O-propargylated salicylaldehydes in the presence of a copper(I) iodide catalyst. arkat-usa.org

The proposed mechanism involves an initial condensation of the aniline with the aldehyde to form an imine, which then undergoes a copper-catalyzed intramolecular aza-Diels-Alder reaction, followed by oxidation to afford the final aromatic product. arkat-usa.org This method provides good yields of the desired chromenoquinolines and benefits from the use of an environmentally friendly water-ethanol solvent mixture. arkat-usa.org

While the reported procedure does not explicitly mention the use of L-proline as a co-catalyst, L-proline is frequently employed as a ligand in copper-catalyzed C-N coupling reactions and other transformations. rsc.orgresearchgate.netoiccpress.commdpi.com The presence of L-proline can enhance the catalytic activity of the copper species and influence the stereochemical outcome of the reaction. rsc.org It is plausible that a copper/L-proline catalytic system could be effectively applied to this domino synthesis of 6H-chromeno[4,3-b]quinolines.

Table 3: Copper-Catalyzed Domino Synthesis of 6H-chromeno[4,3-b]quinoline Analogues


EntryAniline DerivativeO-Propargylated SalicylaldehydeProductYield (%)Reference
13,4-Dimethoxyaniline2-(Prop-2-yn-1-yloxy)benzaldehyde9,10-Dimethoxy-6H-chromeno[4,3-b]quinoline83 wikipedia.org
2Benzo[d][1,3]dioxol-5-amine2-(Prop-2-yn-1-yloxy)benzaldehyde[1,3]Dioxolo[4,5-g]chromeno[4,3-b]quinoline81 wikipedia.org
33,4-Dimethoxyaniline5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde2-Bromo-9,10-dimethoxy-6H-chromeno[4,3-b]quinoline78 wikipedia.org
43,4-Dimethoxyaniline5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde9,10-Dimethoxy-2-nitro-6H-chromeno[4,3-b]quinoline75 wikipedia.org

Synthesis of Specific this compound and its Immediate Precursors

The construction of this compound can be achieved through a convergent synthesis strategy, primarily relying on the well-established Friedländer annulation. This method involves the acid-catalyzed condensation of a 2-aminobenzyl alcohol derivative with a suitable coumarin (B35378) precursor, typically 4-hydroxycoumarin. The key to obtaining the 9-methyl substitution lies in the use of 2-amino-4-methylbenzyl alcohol as the immediate precursor for the quinoline moiety.

The synthesis of this crucial precursor, 2-amino-4-methylbenzyl alcohol, can be approached from commercially available starting materials such as 4-methyl-2-nitrotoluene. The synthetic sequence involves the oxidation of the methyl group to an aldehyde, followed by reduction of both the aldehyde and the nitro group.

A plausible synthetic route is outlined below:

Step 1: Synthesis of 4-methyl-2-nitrobenzaldehyde

The initial step involves the oxidation of 4-methyl-2-nitrotoluene. Various oxidizing agents can be employed for this transformation. A common method involves the use of a ceric ammonium (B1175870) nitrate (B79036) (CAN) mediated oxidation.

Reactant Reagents and Conditions Product Yield
4-methyl-2-nitrotoluene1. Acetic anhydride, Ceric ammonium nitrate (CAN), 80 °C 2. Hydrolysis (aq. HCl)4-methyl-2-nitrobenzaldehydeNot specified

Step 2: Synthesis of 2-amino-4-methylbenzyl alcohol

The subsequent step involves the simultaneous reduction of the nitro group and the aldehyde functionality of 4-methyl-2-nitrobenzaldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.

Reactant Reagents and Conditions Product Yield
4-methyl-2-nitrobenzaldehydeLithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), 0 °C to rt2-amino-4-methylbenzyl alcoholNot specified

Step 3: Synthesis of this compound

The final step is the Friedländer annulation of the synthesized 2-amino-4-methylbenzyl alcohol with 4-hydroxycoumarin. This reaction is typically catalyzed by an acid, such as acetic acid, and can be performed under aerobic conditions.

Reactants Reagents and Conditions Product Yield
2-amino-4-methylbenzyl alcohol, 4-HydroxycoumarinAcetic acid, O₂, HeatThis compoundNot specified

While the specific yield for the synthesis of this compound is not detailed in the readily available literature, a related derivative, (E)-9-Methyl-6a-styryl-6a,7-dihydro-6H-chromeno[4,3-b]quinolone, has been synthesized in high yield (99%) from a corresponding precursor, indicating the efficiency of the general synthetic strategy. rsc.org The synthesis of various other substituted 6H-chromeno[4,3-b]quinolin-6-ones via a Friedländer-based methodology has also been reported with good to excellent yields, further supporting the viability of this approach for the 9-methyl analogue.

The characterization of this compound would involve standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Broad-Spectrum Biological Attributes of Chromenoquinolines

The fusion of chromene and quinoline rings results in a class of compounds with diverse biological activities. Quinoline derivatives, in general, are recognized for a broad range of pharmaceutical effects, including antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.gov The chromenoquinoline framework specifically has been identified in compounds exhibiting promising potential as anticancer and antioxidant agents. nih.gov Research into various derivatives has highlighted activities such as antimicrobial and antivirus effects, demonstrating the versatility of this heterocyclic system. researchgate.net This wide spectrum of biological action suggests that the chromenoquinoline scaffold is a "privileged structure" in drug discovery, capable of interacting with multiple biological targets. science.gov

Anticancer and Antiproliferative Activities

The most extensively studied biological property of chromenoquinoline derivatives is their anticancer and antiproliferative potential. ingentaconnect.com Numerous studies have demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines, acting through diverse mechanisms of action. science.gov The planar nature of the fused ring system is a key feature, allowing these molecules to interact with biological macromolecules and disrupt cellular processes essential for cancer cell survival and proliferation.

Cytotoxicity in Various Cancer Cell Lines (e.g., B16F10, MCF7, HT29, K562, LS180, HeLa, A549)

Derivatives of the 6H-chromeno[4,3-b]quinoline scaffold have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Research has shown that 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives exhibit notable growth inhibition against B16F10 melanoma cells. In one study, a specific derivative showed effects at concentrations ranging from 0.937 to 30 micromolar. The compound this compound itself has been noted for its antiproliferative capabilities against both B16F10 melanoma and MCF7 breast cancer cells.

In a study evaluating a series of novel 1,4-dihydropyridines bearing a chromeno[4,3-b]quinoline core, compounds displayed weak to moderate antitumoral activities against HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 25 to over 100 µM. nih.gov Notably, the derivatives tested were found to be inactive against the LS180 colon adenocarcinoma cell line. nih.gov However, other research on different 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives showed potent cytotoxicity against the HT29 colon cancer cell line, with one compound exhibiting an IC₅₀ value of 2.61±0.34 μM. researchgate.net Furthermore, various other quinoline derivatives have shown cytotoxic effects against the A549 lung cancer cell line. nih.govscience.gov

Cell LineCancer TypeCompound TypeObserved Activity / IC₅₀ (µM)Source
B16F10MelanomaThis compound & DerivativesActive (0.937 to 30 µM for a derivative) researchgate.net
MCF7Breast CancerChromeno[4,3-b]quinoline DerivativesActive (IC₅₀: 25.4 - 58.6 µM for a lead compound) nih.gov
HT29Colon Cancer6-phenyl-6H-chromeno[4,3-b]quinoline DerivativesActive (IC₅₀: 2.61 µM for a lead compound) researchgate.net
K562LeukemiaChromeno[4,3-b]quinoline DerivativesWeak to Moderate Activity nih.gov
LS180Colon CancerChromeno[4,3-b]quinoline DerivativesInactive nih.gov
HeLaCervical CancerChromeno[4,3-b]quinoline DerivativesWeak to Moderate Activity nih.gov
A549Lung CancerQuinoline DerivativesActive nih.govscience.gov

Induction of Apoptotic Effects

A primary mechanism through which chromenoquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. In studies involving MCF7 breast cancer cells, these compounds have been shown to trigger both intrinsic and extrinsic apoptotic pathways. researchgate.net The process involves the dissipation of the mitochondrial membrane potential, which leads to the subsequent release of cytochrome c, a key event in the apoptotic cascade. researchgate.net Similarly, when tested against B16F10 melanoma cells, the cellular response to treatment included morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and cell shrinkage. researchgate.net Research on a 6-phenyl-6H-chromeno[4,3-b]quinoline derivative confirmed the induction of apoptosis in HT29 colon cancer cells through annexin (B1180172) V staining. researchgate.net

Inhibition of Multidrug Resistance (MDR) in Cancer Cell Lines

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain quinoline derivatives have been investigated for their ability to reverse MDR. For instance, the novel quinoline derivative MS-209 has been shown to completely reverse resistance to vincristine (B1662923) and adriamycin in multidrug-resistant human leukemia K562 cells and mouse leukemia P388 cells in vitro. mdpi.com MS-209 is believed to act by directly interacting with P-glycoprotein, thereby inhibiting the active efflux of antitumor agents from the cancer cells. mdpi.commdpi.com This suggests that the quinoline scaffold could be a valuable template for developing agents that chemosensitize resistant tumors.

Interaction with Molecular Targets (e.g., DNA Intercalation, Topoisomerase II Inhibition in Related Scaffolds)

The planar aromatic structure of the chromenoquinoline system is well-suited for intercalation into DNA. This mechanism, where a molecule inserts itself between the base pairs of the DNA double helix, can inhibit DNA replication and transcription, ultimately leading to cell death. While direct evidence for this compound is being investigated, related heterocyclic scaffolds have demonstrated this mode of action.

Another critical molecular target for anticancer drugs is topoisomerase II, an enzyme that plays a crucial role in managing DNA topology during replication. Inhibition of this enzyme leads to DNA strand breaks and apoptosis. Several classes of quinoline derivatives, such as pyrazolo[4,3-f]quinolines, have been designed and synthesized as topoisomerase I/IIα inhibitors, showing potent antiproliferative activity. This mechanistic pathway is a recognized mode of action for many effective chemotherapeutic agents and represents a plausible mechanism for the anticancer activity observed in chromenoquinoline compounds.

Estrogen Receptor Beta (ERβ) Ligand Activity

Beyond their cytotoxic properties, compounds based on the 6H-chromeno[4,3-b]quinoline scaffold have been identified as a novel class of ligands for the estrogen receptor beta (ERβ). Estrogen receptors are important targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. Research has led to the preparation of various C7-substituted analogues of the 6H-chromeno[4,3-b]quinoline structure that display high binding affinity and a modest degree of selectivity for ERβ over the alpha subtype (ERα). This finding opens up another avenue for the potential therapeutic application of these compounds, particularly in endocrinology and the treatment of ERβ-associated conditions.

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of the 6H-chromeno[4,3-b]quinoline scaffold have demonstrated notable antimicrobial properties. Studies have explored their efficacy against a range of bacterial and fungal strains.

Antibacterial Activity: While specific data for this compound is limited, broader studies on related quinoline derivatives indicate a potential for antibacterial action. For instance, various quinoline analogues have been synthesized and screened for their in vitro activity against both Gram-positive and Gram-negative bacteria, showing moderate inhibition zones. ekb.eg The antibacterial efficacy of quinoline-based compounds is often attributed to their ability to interfere with essential bacterial processes. nih.govnih.gov For example, some quinoline derivatives have been shown to target bacterial topoisomerase IV, an enzyme crucial for DNA replication. semanticscholar.org

Antifungal Activity: Research has highlighted the antifungal potential of chromenoquinoline derivatives. For example, a series of 6H-thiochromeno[4,3-b]quinoline derivatives were found to be active against M. gypseum and E. floccosum, with some compounds showing higher activity than the standard antifungal drug fluconazole. ccsenet.orgsemanticscholar.org The minimum inhibitory concentrations (MICs) for these compounds ranged from 2 to 64 mg/L. semanticscholar.org The antifungal action of quinoline derivatives may be linked to their structural characteristics, which can be modified to enhance efficacy against specific fungal strains. nih.gov Molecular modeling studies on some synthesized quinoline derivatives have also supported their potential as antifungal agents. researchgate.net

Antimicrobial Activity of Chromenoquinoline Derivatives
Compound ClassTested OrganismsObserved ActivityReference
6H-thiochromeno[4,3-b]quinoline derivativesM. gypseum, E. floccosumActive, with some derivatives showing higher potency than fluconazole. MICs ranged from 2 to 64 mg/L. ccsenet.orgsemanticscholar.org
General Quinoline DerivativesGram-positive and Gram-negative bacteriaModerate inhibition zones observed. ekb.eg

Other Reported Biological Activities (e.g., Anti-inflammatory, MAO Inhibition)

Beyond antimicrobial effects, the chromenoquinoline scaffold has been associated with other significant biological activities.

Anti-inflammatory Activity: Quinoline alkaloids and their derivatives have been investigated for their anti-inflammatory properties. researchgate.net For instance, certain quinoline alkaloids have been shown to suppress the gene expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. researchgate.net The core structure of indolo[2,3-b]quinoline, which is related to the chromenoquinoline scaffold, has been identified as a lead for compounds with anti-inflammatory potential. nih.gov

Monoamine Oxidase (MAO) Inhibition: Derivatives of chromenopyridine, a structurally related class of compounds, have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes implicated in neurodegenerative diseases. mdpi.com Some of these compounds have shown selective and potent inhibition of MAO-B. mdpi.com The inhibitory activity is often dependent on the specific substituents on the heterocyclic core. nih.gov

Other Biological Activities of Related Compounds
ActivityCompound ClassKey FindingsReference
Anti-inflammatoryQuinoline AlkaloidsSuppression of pro-inflammatory cytokines (IL-1β, IL-6). researchgate.net
MAO InhibitionChromenopyridine DerivativesSelective and potent inhibition of MAO-B. mdpi.com

Proposed Mechanisms of Action

The biological activities of this compound and its analogs are believed to be mediated by various mechanisms at the molecular level.

The nature and position of functional groups on the chromenoquinoline skeleton play a crucial role in determining the biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the peripheral substituents can significantly impact the antimicrobial and other pharmacological properties. medcraveonline.com For instance, in a study of quinoline derivatives, the introduction of a quinolone moiety was speculated to be an effective strategy for developing broad-spectrum antibacterial agents. semanticscholar.org The unique chemical scaffold of these compounds allows for modifications that can enhance their interaction with biological targets. semanticscholar.org

Sirtuins, including SIRT1, are a class of enzymes that have emerged as important therapeutic targets. While direct evidence for the inhibition of SIRT1 by this compound is not available, a structurally related compound, cambinol (B1668241), has been identified as an inhibitor of both SIRT1 and SIRT2. nih.govscispace.com This suggests that the broader chromenoquinoline scaffold may have the potential to interact with and inhibit sirtuin enzymes. Structural modifications to the cambinol core have been shown to increase potency and alter selectivity for SIRT1 over SIRT2. nih.gov

Computational studies, including molecular docking and density functional theory (DFT) calculations, have provided valuable insights into the potential mechanisms of action of quinoline derivatives. researchgate.netnih.gov Molecular docking assays have suggested that some quinoline derivatives might target bacterial proteins such as LptA and Topoisomerase IV, thereby exhibiting a broad-spectrum antibacterial effect. semanticscholar.org Furthermore, computational models have been used to propose reaction pathways for the synthesis of 6H-chromeno[4,3-b]quinolin-6-ones, which can inform the design of new derivatives with specific biological activities. researchgate.net

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely applied to predict a variety of molecular properties and to study chemical reactivity, offering a balance between accuracy and computational cost. rsc.org For quinoline-based compounds, DFT is instrumental in understanding their electronic characteristics, which in turn govern their chemical and biological activities. nih.gov

Elucidation of Reaction Mechanisms

DFT calculations are a cornerstone for elucidating the mechanisms of complex organic reactions. umn.edu By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. mdpi.com This allows for a detailed understanding of how reactants are converted into products.

For instance, the synthesis of the related 6H-chromeno[4,3-b]quinolin-6-one scaffold, often achieved through methods like the Friedländer annulation, involves several mechanistic steps. nih.govrsc.org DFT can be employed to model these steps, such as condensation and cyclization, to rationalize reaction outcomes and optimize conditions. The theory helps in analyzing the stability of proposed intermediates and the energetic feasibility of transition states, thereby confirming or refuting hypothesized mechanisms. umn.edu By examining factors like charge distribution and orbital interactions during the reaction, DFT provides a molecular-level picture of the chemical transformation.

Prediction of Molecular Properties

DFT is highly effective in predicting a wide range of molecular properties that are crucial for understanding the reactivity and potential applications of a compound like 9-methyl-6H-chromeno[4,3-b]quinoline. These properties are derived from the calculated electronic structure. rsc.org Key molecular properties and reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents, biological receptors, or solvents.

Global Reactivity Descriptors: DFT calculations can furnish quantitative measures of reactivity, such as chemical hardness, softness, electronegativity, and the electrophilicity index. nih.gov These descriptors help in comparing the reactivity of different molecules within a series. rsc.org

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), which can be correlated with experimental data to confirm molecular structures. nih.govnih.gov

Studies on various quinoline (B57606) derivatives have demonstrated the utility of DFT in calculating these properties to understand their behavior. nih.govnih.gov

PropertyPredicted Value (Representative Quinoline Derivative)Significance
HOMO Energy -6.2 eVIndicates electron-donating capability.
LUMO Energy -2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.1 eVRelates to chemical stability and reactivity.
Dipole Moment 2.5 DebyeMeasures the polarity of the molecule.
Electronegativity (χ) 4.15Describes the power to attract electrons.
Chemical Hardness (η) 2.05Measures resistance to change in electron distribution.

Note: The data presented are representative values for quinoline-type scaffolds based on general DFT studies and are intended for illustrative purposes.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. researchgate.net

Prediction of Ligand-Target Interactions

For the chromeno[4,3-b]quinoline scaffold, molecular docking has been used to predict how its derivatives interact with specific protein targets. These studies provide detailed insights into the binding mode at the atomic level, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-receptor complex. nih.gov

For example, a study on 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkane] derivatives identified them as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. researchgate.net Molecular docking simulations were performed to understand how these compounds bind to the active site of the AChE enzyme. Similarly, antibacterial activity of 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives was correlated with their binding to the S. aureus MurB protein, a key enzyme in bacterial cell wall synthesis. benthamdirect.com Docking studies for related quinazoline (B50416) derivatives against the protein tubulin have also been used to predict binding modes, revealing interactions with key amino acid residues like ASN101, LYS254, and GLU71. nih.govnih.gov These predictions are fundamental for structure-based drug design, guiding the synthesis of more potent and selective inhibitors.

Correlation with In Vitro Biological Activities

A primary goal of molecular docking is to establish a correlation between the predicted binding affinity (often expressed as a docking score or binding energy) and the experimentally observed biological activity (e.g., IC₅₀ values). researchgate.net A strong correlation validates the docking protocol and provides confidence that the computational model accurately reflects the biological system.

In the study of 7-amine-spiro[chromeno[4,3-b]quinoline] derivatives, the docking results were correlated with their measured AChE inhibition activity, helping to explain the structural features responsible for higher potency. researchgate.net Likewise, the predicted binding energies of 6-phenyl-6H-chromeno[4,3-b]quinoline analogues against the MurB protein were consistent with their observed antibacterial efficacy. benthamdirect.com Compounds that formed more stable complexes in silico, characterized by lower binding energies and more significant interactions with active site residues, generally exhibited stronger inhibition in vitro. This correlation allows for the rational design of new derivatives with potentially enhanced biological activity. researchgate.net

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)Correlated In Vitro Activity
7-amine-spiro[chromeno[4,3-b]quinolines] researchgate.netAcetylcholinesterase (AChE)-8.5 to -10.2Tyr334, Trp84, Phe330Enzyme Inhibition
6-phenyl-6H-chromeno[4,3-b]quinolines benthamdirect.comS. aureus MurB Protein-7.0 to -9.5Arg188, Ser102, Tyr157Antibacterial
9-substituted-tetrazolo[1,5-c]quinazolines nih.govTubulin-6.8 to -7.5ASN101, LYS254, GLU71Cytotoxicity

Note: This table summarizes findings for derivatives of the core chromeno[4,3-b]quinoline scaffold and related heterocyclic systems to illustrate the application of molecular docking.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For many flexible molecules, identifying the low-energy conformers is crucial as the biologically active conformation is often one of these stable forms.

Consequently, this compound is not expected to have a wide range of accessible, distinct conformers. The primary conformational freedom would relate to the orientation of substituents if they were present on flexible side chains. For the title compound, the only substituent is the methyl group on an aromatic ring, which does not introduce significant conformational complexity. Therefore, extensive conformational analysis studies, such as those performed for highly flexible aliphatic chains or macrocycles, are generally not required for this type of rigid, fused heterocyclic system. mdpi.com

TD-DFT and Optical Properties Simulations

Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational method to investigate the electronic structure and optical properties of molecules like this compound. Simulations using this approach provide detailed insights into the electronic transitions and spectroscopic behavior of the compound.

Theoretical studies have been conducted to elucidate the optical and electronic characteristics of this compound (MCQ). jksus.org These simulations are typically performed using software such as Gaussian 16. jksus.org The calculations for MCQ can be carried out without structural approximations. jksus.org

The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic transitions. TD-DFT calculations indicated that MCQ is a fluorescent compound with well-defined HOMO and LUMO structures. jksus.org In a toluene (B28343) solvent model, the HOMO and LUMO energy levels were calculated to be -5.327 eV and -1.836 eV, respectively. jksus.org This results in a predicted energy gap of 3.49 eV. jksus.org

A comparison between the computational model and experimental results showed a close correlation, with a calculated energy gap of 3.326 eV from the TD-DFT model and an experimental energy gap of 3.351 eV, representing a small deviation of only 0.025 eV. jksus.org

Experimental studies have confirmed the fluorescent properties of MCQ and its sensitivity to the polarity of its environment. jksus.org A noticeable solvent-dependent shift in the fluorescence peak was observed, moving from 445 ± 2 nm in hexane (B92381) to 538 ± 2 nm in water. jksus.org Despite these favorable optical properties, MCQ was found to produce weak laser-induced fluorescence (LIF) and did not achieve amplified spontaneous emission (ASE) when pumped with a 355 nm wavelength. jksus.org

The data from TD-DFT simulations and experimental validation are summarized in the tables below.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound in Toluene

ParameterValue (eV)
HOMO Energy-5.327
LUMO Energy-1.836
Energy Gap (Eg)3.49

Data sourced from a TD-DFT simulation study. jksus.org

Table 2: Comparison of Theoretical and Experimental Energy Gaps

MethodEnergy Gap (eV)Deviation (eV)
TD-DFT Model3.3260.025
Experimental3.351

This table highlights the close agreement between computational predictions and experimental measurements. jksus.org

Table 3: Solvent-Dependent Fluorescence Emission of this compound

SolventPolarityFluorescence Peak (nm)
Hexane0.01445 ± 2
Water10.2538 ± 2

This data illustrates the solvatochromic behavior of the compound. jksus.org

Advanced Applications and Future Research Directions

Chromenoquinolines as Fluorescent Probes and Bioimaging Agents

The inherent fluorescent properties of the chromenoquinoline scaffold have positioned these compounds as promising candidates for the development of sophisticated fluorescent probes and bioimaging agents. Their rigid, planar structure and extended π-conjugation system contribute to favorable photophysical characteristics, which can be fine-tuned through chemical modifications.

Researchers have successfully synthesized various chromenoquinoline-based probes for the detection and imaging of biologically significant species. For instance, a methylated chromenoquinoline derivative has been developed as a novel fluorescent probe for imaging nucleic acids within the cell nucleus. This probe exhibits excellent photostability and selectivity, with its fluorescence intensity significantly enhancing upon binding to DNA and RNA. This allows for the targeted visualization of these crucial biomolecules in living cells.

Furthermore, the versatility of the chromenoquinoline framework has been exploited to create probes for other specific targets. By incorporating different functional groups, scientists have designed chromenoquinoline-based sensors for detecting thiols and sulfur dioxide derivatives, both of which play critical roles in cellular processes and are implicated in various diseases. These probes often operate on a "turn-on" fluorescence mechanism, where they are initially non-fluorescent but exhibit a strong fluorescent signal upon reacting with their target analyte, enabling highly sensitive and specific detection.

In the realm of cellular imaging, chromenoquinoline derivatives have been engineered to selectively accumulate in specific organelles. For example, certain derivatives have shown the ability to target and illuminate mitochondria or lipid droplets within living cells. This organelle-specific labeling is invaluable for studying cellular dynamics and understanding the roles of these structures in health and disease. The development of such probes opens new avenues for real-time monitoring of cellular events and for diagnostic applications. crimsonpublishers.comcrimsonpublishers.comnih.govnih.govresearchgate.net

Exploration of Novel Chromenoquinoline Derivatives for Enhanced Bioactivity

The core structure of 9-methyl-6H-chromeno[4,3-b]quinoline serves as a privileged scaffold for the design and synthesis of new derivatives with enhanced biological activities. The inherent bioactivity of quinoline (B57606) and chromene moieties, which include anticancer, antibacterial, and anti-inflammatory properties, provides a strong foundation for developing potent therapeutic agents. rsc.org

Recent research has focused on synthesizing libraries of chromeno[4,3-b]quinoline derivatives and screening them for various biological activities. For example, a series of novel 1,4-dihydropyridines bearing a chromeno[4,3-b]quinoline framework were synthesized and evaluated for their cytotoxic effects on several human cancer cell lines. nih.gov One particular derivative, 7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dione, demonstrated the highest activity, showcasing the potential of this chemical class in oncology. nih.gov Importantly, these compounds also exhibited low calcium channel blocking activity, which is a desirable trait for reducing potential side effects. nih.gov

In another study, 6,6-disubstituted chromeno[4,3-b]quinolines were synthesized and found to possess significant anti-inflammatory activity, comparable to the standard drug indomethacin (B1671933), but with a better ulcerogenic profile. nih.gov This highlights the potential for developing safer anti-inflammatory drugs based on this scaffold. The exploration of different substituents on the chromenoquinoline ring system is a key strategy for optimizing bioactivity and selectivity.

The following table summarizes the bioactivity of selected chromenoquinoline derivatives:

DerivativeBiological ActivityKey Findings
7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dioneCytotoxicHighest activity against HeLa, K562, and MCF-7 cancer cell lines with IC50 values ranging from 25.4 to 58.6 µM. nih.gov
6,6-disubstituted chromeno[4,3-b]quinolinesAnti-inflammatorySignificant activity comparable to indomethacin with a better safety profile regarding stomach ulcers. nih.gov
Various chromeno[4,3-b]quinolin-6-one (B184693) derivativesCytotoxicDisplayed remarkable cytotoxic activity against various cancer cell lines. researchgate.net

Development of Sustainable and Efficient Synthetic Methodologies

The growing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for synthesizing chromenoquinolines. Traditional multi-step syntheses often involve harsh reaction conditions, toxic solvents, and produce significant waste. Modern approaches aim to overcome these limitations through innovative strategies.

One-pot, multi-component reactions have emerged as a powerful tool for the efficient construction of the complex chromenoquinoline framework. These reactions combine multiple starting materials in a single step to afford the desired product, thereby reducing reaction time, energy consumption, and the need for purification of intermediates. For instance, the synthesis of chromeno[4,3-b]quinolin-6-one derivatives has been achieved through a one-pot, three-component reaction of 4-hydroxycoumarin (B602359), an aldehyde, and an aniline (B41778). rsc.org

Furthermore, the use of environmentally benign catalysts is a key aspect of sustainable synthesis. Researchers have explored the use of novel magnetic nanocatalysts that can be easily recovered and reused, minimizing waste and catalyst leaching into the product. researchgate.net Other green approaches include the use of ultrasound irradiation and solvent-free reaction conditions, which can accelerate reaction rates and reduce environmental impact. rsc.org These advancements not only make the synthesis of chromenoquinolines more economical but also align with the principles of sustainable chemical manufacturing.

Further Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which chromenoquinoline derivatives exert their biological effects is crucial for their development as therapeutic agents. While the exact mechanisms for many derivatives are still under investigation, research on related quinoline and chromenone compounds provides valuable insights into potential modes of action.

For their anticancer effects, one proposed mechanism is the intercalation of the planar chromenoquinoline ring system into the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to cell death. rsc.org Additionally, some quinoline derivatives have been shown to act as topoisomerase II inhibitors. rsc.org Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition can lead to DNA damage and apoptosis in cancer cells.

In the context of other biological activities, chromenoquinoline derivatives may act on specific cellular receptors or enzymes. For example, the anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The ability of some chromenone derivatives to act as pharmacological chaperones for misfolded proteins suggests another potential mechanism of action, particularly for diseases caused by protein misfolding. nih.gov Future research will likely involve a combination of computational modeling, biochemical assays, and cell-based studies to precisely map the interactions of this compound and its analogs with their biological targets. nih.govwikipedia.org

Expanding the Scope of Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of drug candidates. For the chromenoquinoline scaffold, SAR studies involve systematically modifying the chemical structure and evaluating the impact of these changes on biological activity.

In the case of chromeno[4,3-b]quinolines with cytotoxic activity, the nature of the substituent at the 7-position has been found to be critical. nih.gov The observation that a 2-nitrophenyl group at this position led to the highest activity provides a valuable starting point for further optimization. nih.gov SAR studies also help in identifying and minimizing off-target effects. For example, by modifying the structure of cytotoxic chromenoquinolines, it was possible to significantly reduce their calcium channel blocking activity, a potentially undesirable side effect. nih.gov

A systematic approach to SAR, often aided by computational modeling, will be essential for the rational design of next-generation chromenoquinoline derivatives with improved therapeutic profiles. rsc.orgresearchgate.netresearchgate.nete3s-conferences.orgmdpi.com

Q & A

Q. What are the most efficient synthetic routes for 9-methyl-6H-chromeno[4,3-b]quinoline?

Methodological Answer: Two prominent methods are documented:

  • Cu(II)-Schiff Base/SBA-15 Catalyzed Synthesis : A one-pot, solvent-free protocol using Cu(II)-Schiff base/SBA-15 as a heterogeneous catalyst achieves high yields (>90%) under mild conditions. Advantages include recyclability of the catalyst and minimal purification (filtration and drying suffice) .
  • Tin Chloride-Mediated Synthesis : Utilizes 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and nitroarenes with SnCl₂·2H₂O in ethanol. This method involves sequential reduction, coupling, cyclization, and dehydration steps, offering atom economy and sterically diverse products .

Comparison Table:

MethodCatalyst/ReagentConditionsYield (%)Key Advantages
Cu(II)-Schiff/SBA-15Cu-Schiff base/SBA-15Solvent-free, 80°C>90Eco-friendly, recyclable
SnCl₂·2H₂OTin chlorideEthanol, reflux75–85Steric diversity, step-economy

Q. What analytical techniques are critical for characterizing chromenoquinoline derivatives?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : For structural elucidation of regioisomers and substituent positioning (e.g., distinguishing methyl groups at C-9) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating synthetic products .
  • X-ray Crystallography : Resolves absolute stereochemistry in complex fused-ring systems, as demonstrated in studies of indoloquinoline analogs .

Q. What preliminary biological activities have been reported for chromenoquinoline derivatives?

Methodological Answer:

  • Antimicrobial Activity : Derivatives like 4-methoxyfuro[2,3-b]quinoline show moderate inhibition against Staphylococcus aureus (MIC: 12.54–25.09 µg/mL) via membrane disruption .
  • Anti-Alzheimer’s Potential : 2-Arylethenylquinoline derivatives exhibit acetylcholinesterase inhibition (IC₅₀: ~5 µM) in vitro, though structure-activity relationships remain under study .

Advanced Research Questions

Q. How do catalytic systems influence reaction efficiency and regioselectivity in chromenoquinoline synthesis?

Methodological Answer:

  • Cu(II)-Schiff Base/SBA-15 : The mesoporous SBA-15 support enhances surface area, improving catalytic activity. Cu(II) coordinates with Schiff base ligands to stabilize intermediates, favoring cyclization over side reactions .
  • SnCl₂·2H₂O : Tin mediates nitroarene reduction to anilines, which then undergo nucleophilic attack on chromene aldehydes. Steric effects from substituents on nitroarenes dictate cyclization regioselectivity .
  • Contradiction Note : While Cu-based systems excel in eco-friendliness, SnCl₂ allows access to bulkier derivatives. Mechanistic studies (e.g., DFT calculations) are needed to resolve regiochemical biases .

Q. What strategies enable halogenation at the C-7 position of chromeno[4,3-b]quinoline?

Methodological Answer:

  • Copper-Catalyzed Halogenation : Aza-Diels-Alder reactions with CuCl₂ at 60°C yield 7-chloro derivatives via intramolecular cyclization. The method tolerates electron-withdrawing groups but requires anhydrous conditions .
  • Limitations : Bromination at C-7 remains challenging due to competing C-6 reactivity. Alternative approaches (e.g., directed C-H activation) are under exploration .

Q. How can discrepancies in reported biological activity data be resolved?

Methodological Answer:

  • Standardized Assays : Inconsistent MIC values for antimicrobial activity (e.g., ±10 µg/mL variations) may arise from differences in bacterial strains or culture conditions. Use CLSI guidelines for reproducibility .
  • Metabolic Stability Screening : Conflicting anti-Alzheimer’s data (e.g., IC₅₀ variability) could reflect differential blood-brain barrier penetration. Incorporate pharmacokinetic profiling (e.g., PAMPA-BBB assay) .
  • Mechanistic Studies : For G-quadruplex ligands (e.g., indoloquinoline analogs), use FRET-melting assays to quantify binding affinity and specificity, resolving false positives from aggregation artifacts .

Q. How can stereochemical configurations of chromenoquinoline derivatives be rigorously determined?

Methodological Answer:

  • ECD Spectroscopy : Experimental electronic circular dichroism (ECD) compared with TD-DFT calculations resolves enantiomers. For example, (80R,90R)- vs. (80S,90S)-configurations were distinguished using Chiralpak ID columns and Gaussian 09 simulations .
  • X-ray Diffraction : Single-crystal analysis remains the gold standard, as applied in resolving hexahydroindolo[4,3-fg]quinoline stereocenters .

Q. What computational tools are recommended for optimizing chromenoquinoline synthesis?

Methodological Answer:

  • DFT Calculations : Model transition states for cyclization steps (e.g., aza-Diels-Alder) to predict regioselectivity and activation barriers .
  • Molecular Dynamics (MD) : Simulate catalyst-substrate interactions (e.g., Cu-Schiff base coordination) to guide catalyst design .

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